molecular formula C14H28O B110158 (Z)-11-Tetradecen-1-ol CAS No. 34010-15-6

(Z)-11-Tetradecen-1-ol

Cat. No. B110158
CAS RN: 34010-15-6
M. Wt: 212.37 g/mol
InChI Key: YGHAIPJLMYTNAI-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-11-Tetradecen-1-ol, commonly known as Z-11, is a naturally occurring monounsaturated fatty acid found in many plants, including olive oil, sunflower oil, and safflower oil. Z-11 is a precursor to the production of many other fatty acids and is used in a variety of industrial applications. It is also used as a food additive, antioxidant, and anti-inflammatory agent.

Scientific Research Applications

Pheromone Synthesis and Pest Management

  • (Z)-11-Tetradecen-1-ol plays a significant role in the synthesis of pheromones, particularly for pest management in agriculture. It is used as an attractant in trapping corn pests, leveraging its similarity to naturally occurring pheromones in insects like Ostrinia nubilalis (Li, Yong, & Aisa, 2008).

Sex Pheromone Components in Insect Behavior

  • This compound is identified as a key component in the sex pheromones of various insects. It influences mating behaviors and has been utilized in studying the chemical ecology of species like Choristoneura rosaceana and Heliothis virescens, contributing to better understanding of pest control strategies (Vakenti et al., 1988), (Hill & Roelofs, 2004).

Role in Natural Ligands and Olfactory Systems

  • The compound has been studied for its role as a natural ligand in olfactory systems. For instance, (Z)-5-tetradecen-1-ol, structurally similar to (Z)-11-Tetradecen-1-ol, was identified as a natural ligand for a mouse odorant receptor, showing the broader implications of such compounds in mammalian sensory systems (Yoshikawa et al., 2013).

properties

IUPAC Name

(Z)-tetradec-11-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-4,15H,2,5-14H2,1H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHAIPJLMYTNAI-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041192
Record name (Z)-Tetradec-11-enol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-11-Tetradecen-1-ol

CAS RN

34010-15-6
Record name (Z)-11-Tetradecen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34010-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Tetradecen-1-ol, (11Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034010156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Tetradecen-1-ol, (11Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Z)-Tetradec-11-enol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-tetradec-11-enol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.067
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 11-TETRADECEN-1-OL, (11Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KD30EOR56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-11-Tetradecen-1-ol
Reactant of Route 2
Reactant of Route 2
(Z)-11-Tetradecen-1-ol
Reactant of Route 3
Reactant of Route 3
(Z)-11-Tetradecen-1-ol
Reactant of Route 4
Reactant of Route 4
(Z)-11-Tetradecen-1-ol
Reactant of Route 5
Reactant of Route 5
(Z)-11-Tetradecen-1-ol
Reactant of Route 6
Reactant of Route 6
(Z)-11-Tetradecen-1-ol

Citations

For This Compound
121
Citations
AM El-Sayed, HM Fraser, RM Trimble - The Canadian Entomologist, 2001 - cambridge.org
The sex pheromone of the obliquebanded leafroller, Choristoneura rosaceana (Harris) (Lepidoptera: Tortricidae), from the Niagara Peninsula, Ontario, was investigated using chemical …
Number of citations: 19 www.cambridge.org
K Yoshikawa, H Nakagawa, N Mori… - Nature Chemical …, 2013 - nature.com
We report the identification of a physiological receptor-volatile pair in the mouse olfactory system. By activity-guided fractionation of exocrine gland extracts and subsequent chemical …
Number of citations: 57 www.nature.com
R SATO, Y TAMAKI - Applied Entomology and Zoology, 1977 - jstage.jst.go.jp
The role of the sex pheromonal components (Z)-9-tetradecen-1-ol acetate ((Z)-9-TDA) and (Z)-11-tetradecen-1-ol acetate ((Z)-11-TDA) in sexual isolation between the smaller tea tortrix (…
Number of citations: 19 www.jstage.jst.go.jp
AS Hill, WL Roelofs - Journal of Chemical Ecology, 1979 - Springer
Previously, (Z)-11-tetradecen-1-yl acetate was reported as the sex pheromone of the obliquebanded leafroller,Choristoneura rosaceana (Harris). A mixture of 92% (Z)-11-tetradecen-1-…
Number of citations: 77 link.springer.com
PM Guerin, H Arn, HR Buser, PJ Charmillot - Journal of chemical ecology, 1986 - Springer
Twelve products related to the sex pheromone main components (Z)-9- and (Z)-11-tetradecenyl acetate (Z9–14∶Ac andZ11–14∶Ac, respectively), were identified in female …
Number of citations: 35 link.springer.com
LB Bjostad, EF Taschenberg, WL Roelofs - Journal of Chemical Ecology, 1980 - Springer
The sex pheromone of the woodbine leafroller,Sparganothis sp., includes (E)-11-tetradecen-1-ol, (Z)-11-tetradecen-1-ol, and (E)-11-tetradecen-1-yl acetate, based on chemical analysis …
Number of citations: 11 link.springer.com
SK Kang, MS Ku, K No, JO Lee - Journal of the Korean Chemical …, 1987 - koreascience.kr
Synthesis and Biological activity test are described for the (E)-11-tetradecen-1-yl acetate and (Z)-11-tetradecen-1-yl acetate, the sex pheromone of the Asiatic leafroller moth (Archippus …
Number of citations: 2 koreascience.kr
JM Vakenti, AP Gaunce, KN Slessor, GGS King… - Journal of Chemical …, 1988 - Springer
(Z)-11-Tetradecen-1-yl acetate, (E)-11-tetradecen-1-yl acetate, and (Z)-11-tetradecen-1-ol were previously reported as the sex pheromone in New York strains of the oblique-banded …
Number of citations: 49 link.springer.com
LM McDonough, HG Davis, S Voerman - Journal of chemical ecology, 1987 - Springer
Electroantennogram (EAG) responses of maleRhopobota naevana (Hübner), the blackheaded fireworm, to all of the monoene straightchain 12- and 14-carbon alcohols and acetates …
Number of citations: 19 link.springer.com
M Schwarz, JA Klun, ER Hart… - Environmental …, 1983 - academic.oup.com
The female yellowheaded fireworm produces a pheromone to attract males. GC analysis of washes of ovipositors of single virgin females revealed eight compounds that were identified …
Number of citations: 23 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.